N-(3,4-dimethoxyphenyl)-2-((3-(p-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide
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Description
N-(3,4-dimethoxyphenyl)-2-((3-(p-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide is a useful research compound. Its molecular formula is C19H19N3O3S2 and its molecular weight is 401.5. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Characterization
Researchers have synthesized various thiadiazole derivatives, including compounds structurally related to N-(3,4-dimethoxyphenyl)-2-((3-(p-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide, employing methods that involve condensation reactions catalyzed by carbodiimide, showcasing the compound's synthetic accessibility and the potential for chemical modification to explore a range of biological activities (Yu et al., 2014).
Anticancer Potential
A significant area of research involving thiadiazole derivatives focuses on their anticancer activity. Studies demonstrate that thiadiazole compounds exhibit cytotoxic effects against various cancer cell lines, suggesting the potential of this compound analogs as anticancer agents. For instance, certain derivatives have shown powerful cytotoxic results against breast cancer cells, underscoring the importance of thiadiazole motifs in the design of new anticancer drugs (Abu-Melha, 2021; Çevik et al., 2020).
Molecular Structure and Interactions
The molecular structure and intermolecular interactions of related thiadiazole compounds have been elucidated through crystallography, providing insights into the structural basis of their biological activity. These studies contribute to the understanding of how modifications in the thiadiazole framework influence the compound's properties and interactions, which is crucial for rational drug design (Boechat et al., 2011).
Biological Activities Beyond Anticancer Effects
Research on thiadiazole derivatives extends beyond anticancer activity, exploring other biological properties such as antibacterial and anti-inflammatory effects. This broad range of activities highlights the versatility of thiadiazole-based compounds in medicinal chemistry and their potential for development into therapeutic agents targeting various diseases (Tamer & Qassir, 2019; Shukla et al., 2012).
Properties
IUPAC Name |
N-(3,4-dimethoxyphenyl)-2-[[3-(4-methylphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O3S2/c1-12-4-6-13(7-5-12)18-21-19(27-22-18)26-11-17(23)20-14-8-9-15(24-2)16(10-14)25-3/h4-10H,11H2,1-3H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGCBKKUMHFZEDJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NSC(=N2)SCC(=O)NC3=CC(=C(C=C3)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.